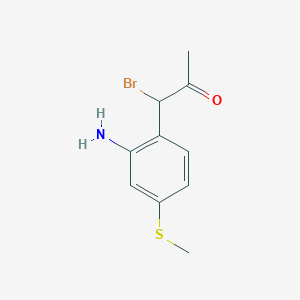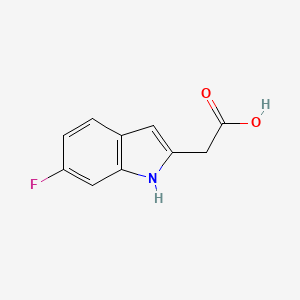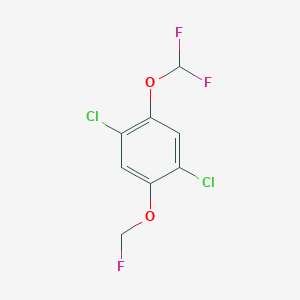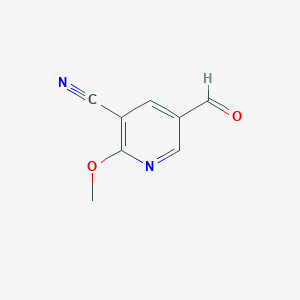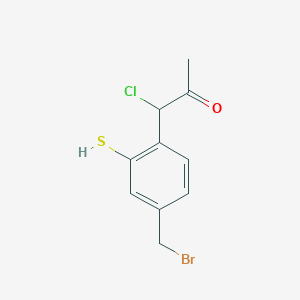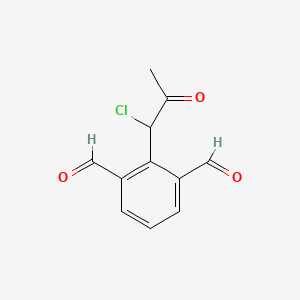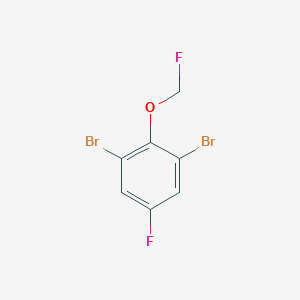
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, substituted with two bromine atoms, one fluorine atom, and a fluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-(fluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines, thiols, or azides.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the fluoromethoxy group can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Lacks the fluoromethoxy group, making it less versatile in certain chemical reactions.
1,3-Dibromo-2-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of a fluoromethoxy group, which can affect its reactivity and applications.
1,3-Dibromo-5-fluoro-2-(phenylmethoxy)benzene: Contains a phenylmethoxy group, leading to different chemical and biological properties.
Uniqueness
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethoxy group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C7H4Br2F2O |
|---|---|
Molekulargewicht |
301.91 g/mol |
IUPAC-Name |
1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,3H2 |
InChI-Schlüssel |
ISDCSODMFITGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCF)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


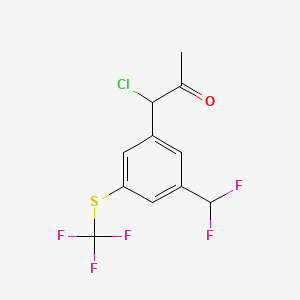
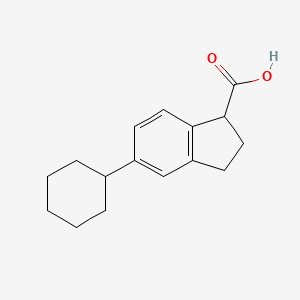


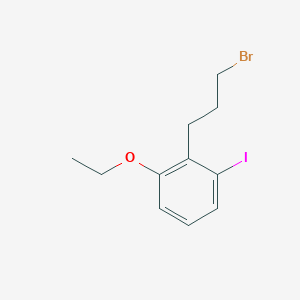
![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
